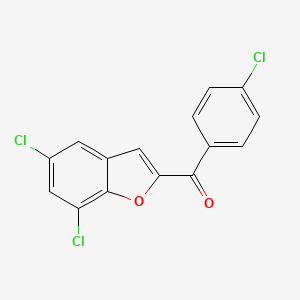
4-cyano-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-cyano-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a cyano group and a di(thiophen-2-yl)ethyl group, which are both common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide group, a cyano group, and a di(thiophen-2-yl)ethyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the cyano group might undergo reactions such as reduction to form an amine, or hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure and the specific functional groups present. For example, the presence of a cyano group could increase the compound’s polarity, affecting properties such as solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Bioactivity and Antitumor Potential
Studies on benzenesulfonamide derivatives have highlighted their significant cytotoxic activities and potential as carbonic anhydrase inhibitors. For instance, certain derivatives have shown interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. These compounds have demonstrated strong inhibition of human cytosolic carbonic anhydrases, particularly isoforms hCA I and II, suggesting their potential in developing anticancer agents (Gul et al., 2016).
Antimicrobial Properties
In addition to anticancer potentials, some benzenesulfonamide derivatives have been synthesized and assessed for their antimicrobial activities. For example, a series of derivatives prepared through diazotization and coupling with 1-naphthol demonstrated antimicrobial activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (El-Gaby et al., 2018).
Carbonic Anhydrase Inhibition for Therapeutic Applications
The inhibition of carbonic anhydrase (CA) by sulfonamide derivatives has therapeutic implications, including the management of conditions such as glaucoma. Certain sulfonamides incorporating thiourea scaffolds have shown strong affinities towards carbonic anhydrase isozymes, suggesting their utility in intraocular pressure (IOP) lowering and potential application in treating glaucoma (Casini et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications, including in the development of new pharmaceutical drugs . Future research might focus on synthesizing new thiophene derivatives, studying their properties, and exploring their potential applications.
Eigenschaften
IUPAC Name |
4-cyano-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S3/c18-11-13-5-7-14(8-6-13)25(21,22)19-12-17(20,15-3-1-9-23-15)16-4-2-10-24-16/h1-10,19-20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCXKTHHHGWDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C#N)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
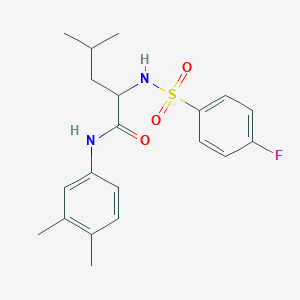
![3-methyl-7-(2-{[3-methyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2813416.png)

![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2813421.png)
![Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2813422.png)
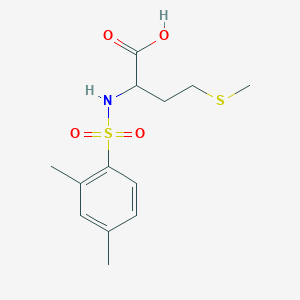
![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2813424.png)
![7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2813425.png)
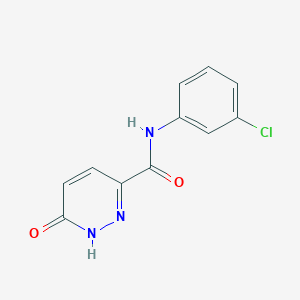
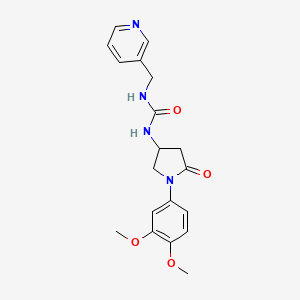
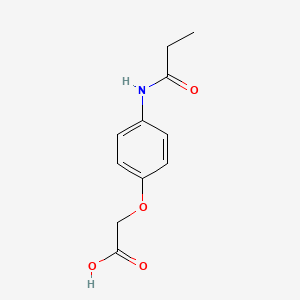
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedioic Acid](/img/structure/B2813434.png)

